molecular formula C12H18ClNO3 B2495612 Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride CAS No. 2503203-03-8

Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride

Cat. No.: B2495612
CAS No.: 2503203-03-8
M. Wt: 259.73
InChI Key: IZNXOMDWZGAFIC-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO3 and its molecular weight is 259.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Research has shown the synthesis of novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, tested for anti-tumor activities. These complexes, particularly when interacting with copper (II), nickel (II), and lanthanum (III) ions, exhibited potential as CDK8 kinase inhibitors, offering a mechanism for colon cancer therapy. The study highlights significant inhibitory actions against human colorectal carcinoma cells, suggesting a promising direction for anticancer drug development (Aboelmagd et al., 2021).

Condensation Reactions

Another aspect of research involving this compound is its role in condensation reactions. A study presented the condensation of 2-hydroxy-4,6-dimethylacetophenone with various nitriles, yielding compounds with potential for further chemical exploration. This process demonstrates the compound's versatility in synthesizing novel chemical structures, which could have implications in material science and organic chemistry (Sosnovskikh, 1998).

Inhibition of Colon Cancer Cell Proliferation

Modifications of the methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate structure have led to the synthesis of compounds with selective inhibitory effects on colon cancer cells. This research indicates the compound's potential as a basis for developing potent histone deacetylase inhibitors (HDACIs), highlighting its utility in cancer treatment research. The specificity of these compounds to target cancerous cells over normal cells presents a valuable attribute for therapeutic applications (Rayes et al., 2020).

Polymorphism Characterization

The study of polymorphism in pharmaceutical compounds is crucial for understanding their physical and chemical properties. Research into polymorphic forms of related chemical structures has provided insights into challenges faced in analytical and physical characterization, emphasizing the importance of detailed molecular studies in the development of pharmaceuticals (Vogt et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P305+P351+P338 .

Properties

IUPAC Name

methyl 2-amino-3-(2-hydroxy-4,6-dimethylphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-7-4-8(2)9(11(14)5-7)6-10(13)12(15)16-3;/h4-5,10,14H,6,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNXOMDWZGAFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)CC(C(=O)OC)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.